3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one typically involves the difluoromethylation of a suitable chromen-2-one precursor. One common method is the reaction of 7-methoxy-2H-chromen-2-one with a difluoromethylating reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes the preparation of the chromen-2-one precursor, followed by difluoromethylation using efficient and scalable methods. The choice of reagents, catalysts, and reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized chromen-2-one derivatives .
Scientific Research Applications
3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group contributes to its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-7-methoxy-2H-chromen-2-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
3-(Chloromethyl)-7-methoxy-2H-chromen-2-one: Contains a chloromethyl group instead of a difluoromethyl group.
7-Methoxy-2H-chromen-2-one: Lacks the difluoromethyl group but shares the chromen-2-one core structure.
Uniqueness
3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one is unique due to the presence of both difluoromethyl and methoxy groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group improves binding affinity and selectivity .
Properties
Molecular Formula |
C11H8F2O3 |
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Molecular Weight |
226.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C11H8F2O3/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5,10H,1H3 |
InChI Key |
YYPGUHLTEMVAOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)F |
Origin of Product |
United States |
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